3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione

Xanthine derivatives Structural isomerism Impurity profiling

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 200556-62-3), also referred to as 1,7-Bis-(5-oxohexyl)-3-methylxanthine or Pentoxifylline EP Impurity H, is a synthetic methylxanthine derivative belonging to the 3,7-dihydro-1H-purine-2,6-dione class. It is formally designated as Impurity H in the European Pharmacopoeia (EP) monograph for Pentoxifylline and is also recognized as a metabolite of Pentifylline.

Molecular Formula C18H26N4O4
Molecular Weight 362.4 g/mol
CAS No. 200556-62-3
Cat. No. B3060982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione
CAS200556-62-3
Molecular FormulaC18H26N4O4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C
InChIInChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-16-15(21)17(25)22(18(26)20(16)3)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3
InChIKeyQANXTEAQVXUYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 200556-62-3): A Designated Pharmacopeial Impurity Reference Standard for Pentoxifylline Analysis


3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 200556-62-3), also referred to as 1,7-Bis-(5-oxohexyl)-3-methylxanthine or Pentoxifylline EP Impurity H, is a synthetic methylxanthine derivative belonging to the 3,7-dihydro-1H-purine-2,6-dione class. It is formally designated as Impurity H in the European Pharmacopoeia (EP) monograph for Pentoxifylline and is also recognized as a metabolite of Pentifylline [1]. The compound possesses two 5-oxohexyl substituents at the N1 and N7 positions and a single methyl group at N3, distinguishing it structurally from the parent drug pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)-xanthine) [2]. It is supplied as a Certified Reference Material (CRM) with comprehensive characterization data including HPLC, NMR, and MS for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [3].

Why Generic Methylxanthine Substitution Fails: The Case for Procuring Authentic 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione


Within the methylxanthine family, even minor substitution pattern variations produce fundamentally different chromatographic retention, mass spectrometric fragmentation, and biological activity profiles. Pentoxifylline EP Impurity H differs from its parent drug pentoxifylline by the replacement of two N-methyl groups with two 5-oxohexyl chains, resulting in a molecular weight increase of ~84 Da (362.42 vs. 278.31 g/mol) and a distinct HPLC retention behavior [1]. This compound cannot be interchanged with other pentoxifylline impurities such as Impurity D (1-(3-hydroxypropyl)-3,7-dimethylxanthine, CAS 59413-14-8) or Impurity G (3,7-dimethyl-6-((5-oxohexyl)oxy)-3,7-dihydro-2H-purin-2-one, CAS 93079-86-8), each of which possesses unique functional groups and thus different detector response factors, elution times, and regulatory acceptance criteria . Procuring an authenticated EP Impurity H reference standard with full Certificate of Analysis (COA) is essential for accurate peak identification in related substances testing, as misassignment could lead to erroneous impurity quantification and regulatory non-compliance during ANDA review [2].

Quantitative Differentiation Evidence for 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (Pentoxifylline EP Impurity H) versus Closest Analogs


Structural Differentiation: Bis(5-oxohexyl) Substitution Pattern at N1 and N7 versus Pentoxifylline

Pentoxifylline EP Impurity H (CAS 200556-62-3) bears two 5-oxohexyl substituents at the N1 and N7 positions of the xanthine core with a single N3-methyl, whereas pentoxifylline (CAS 6493-05-6) carries only one 5-oxohexyl chain at N1 and two methyl groups at N3 and N7. This substitution pattern increases the molecular formula from C13H18N4O3 to C18H26N4O4, corresponding to a molecular weight shift from 278.31 to 362.42 g/mol [1]. The canonical SMILES CN1C(=O)N(CCCCC(=O)C)C(=O)c2c1ncn2CCCCC(=O)C unequivocally identifies the bis-alkylated architecture [2]. No other EP-listed pentoxifylline impurity possesses this exact substitution topology.

Xanthine derivatives Structural isomerism Impurity profiling

Physicochemical Property Differentiation: Boiling Point and Density versus Pentoxifylline

The predicted boiling point of Pentoxifylline EP Impurity H (607.4 ± 65.0 °C) is substantially higher than that of pentoxifylline (531.3 ± 56.0 °C at 760 mmHg), consistent with the increased molecular weight and additional hydrogen-bonding capacity conferred by the second 5-oxohexyl ketone moiety. The predicted density of Impurity H (1.25 ± 0.1 g/cm³) is marginally lower than pentoxifylline (1.3 ± 0.1 g/cm³) [1]. The predicted pKa of Impurity H is 0.54 ± 0.70, markedly different from the parent drug [1]. These property differences directly influence chromatographic retention on reversed-phase columns, where the more lipophilic Impurity H elutes later than pentoxifylline under standard EP/UPS gradient conditions.

Physicochemical characterization Predicted properties Chromatographic method development

Biological Target Engagement Profile: Xanthine Oxidase Inhibition versus Class-Level Methylxanthine Activity

In a biochemical assay using bovine xanthine oxidase with xanthine as substrate (10 min pre-incubation, 15 min measurement), Pentoxifylline EP Impurity H exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) [1]. This represents relatively weak xanthine oxidase inhibitory activity. For context, pentoxifylline itself was reported to show an IC50 of approximately 100 µM against non-selective phosphodiesterase (PDE) in a separate cellular assay, though direct head-to-head xanthine oxidase data for the parent drug in the same assay system is not available, and pentoxifylline has been reported not to act as a superoxide scavenger in xanthine oxidase-generated systems [2]. The weak xanthine oxidase activity of Impurity H (180 µM) contrasts with potent clinical xanthine oxidase inhibitors such as allopurinol (IC50 in the sub-micromolar range) and reinforces that the primary utility of this compound is as an analytical reference standard rather than a therapeutic agent.

Xanthine oxidase inhibition Enzyme assay Structure-activity relationship

Regulatory Designation and Monograph Traceability: EP Impurity H versus Other Pentoxifylline Impurities

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is formally codified as Pentoxifylline EP Impurity H in the European Pharmacopoeia monograph for Pentoxifylline [1]. This designation is distinct from Impurity D (CAS 59413-14-8, a hydroxypropyl derivative, MW 238.24) , Impurity G (CAS 93079-86-8, an oxy-ether linked 5-oxohexyl derivative, MW 294.35) [2], and Impurity J (CAS 874747-30-5), among others. The EP monograph specifies system suitability criteria and relative retention times for each designated impurity, mandating the use of the correct reference standard for accurate peak identification. Commercial suppliers such as CATO provide Pentoxifylline EP Impurity H at certified purity of 97%, accompanied by HPLC, NMR, MS, and COA documentation compliant with ICH Q3A/Q3B guidelines .

Pharmacopeial reference standard Regulatory compliance Impurity designation

Metabolic Origin Differentiation: Pentifylline Metabolite versus Pentoxifylline Metabolic Pathway

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is identified as a metabolite of Pentifylline, not Pentoxifylline [1]. This is a critical distinction: pentoxifylline's primary metabolites in humans are Metabolite I (1-(5-hydroxyhexyl)-3,7-dimethylxanthine, also known as Lisofylline) and Metabolite V (1-(3-carboxypropyl)-3,7-dimethylxanthine), which achieve plasma levels 5 and 8 times greater than the parent drug, respectively [2]. In contrast, the bis(5-oxohexyl) substitution pattern of Impurity H arises from a different metabolic precursor (pentifylline) and a distinct enzymatic pathway. This metabolic origin difference means that Impurity H cannot be used as a surrogate reference standard for pentoxifylline metabolite quantification in pharmacokinetic or bioequivalence studies.

Drug metabolism Metabolite identification Pentifylline

Recommended Application Scenarios for 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (Pentoxifylline EP Impurity H) Based on Quantitative Evidence


Pharmaceutical QC: System Suitability Testing and Peak Identification in Pentoxifylline Related Substances Analysis

In GMP-regulated QC laboratories, Pentoxifylline EP Impurity H serves as the definitive reference standard for identifying and quantifying the EP Impurity H peak during related substances testing of pentoxifylline API and finished dosage forms. Its distinct retention time, driven by the higher molecular weight (362.42 g/mol) and greater lipophilicity of the bis(5-oxohexyl) architecture relative to pentoxifylline (278.31 g/mol), enables unambiguous peak assignment [1]. The certified purity of ≥97% with accompanying COA, HPLC, NMR, and MS documentation ensures method validation compliance per ICH Q2(R1) guidelines [2]. As specified by the EP monograph, correct identification of this impurity is mandatory for batch release, stability testing, and ANDA submission data packages [3].

Analytical Method Development: HPLC/LC-MS Method Validation for Simultaneous Impurity Quantification

During reversed-phase HPLC method development for pentoxifylline impurity profiling, EP Impurity H is used to establish system suitability parameters including resolution from the parent peak and from adjacent impurity peaks (e.g., Impurity D, G, I, J). The predicted boiling point differential of ~76 °C and the unique UV chromophore of the purine-2,6-dione core with two ketone-bearing side chains provide a characteristic UV spectral signature [1]. In LC-MS/MS methods, the molecular ion at m/z 362.42 [M+H]⁺ and distinct fragmentation pattern from the bis(5-oxohexyl) substituents allow for selective MRM transition development, differentiating Impurity H from co-eluting matrix components [2].

Regulatory ANDA Submission: Reference Standard for Forced Degradation and Stability-Indicating Method Validation

For ANDA filers developing stability-indicating methods for pentoxifylline formulations, EP Impurity H is an essential component of forced degradation study protocols. While Impurity H itself originates as a process-related impurity from pentifylline metabolism rather than as a primary degradation product of pentoxifylline [1], its inclusion in impurity marker libraries ensures comprehensive chromatographic specificity during method validation. The availability of Impurity H as a characterized reference standard from multiple vendors (SynZeal, CATO, Veeprho) with full characterization data packages supports regulatory dossier preparation and addresses potential queries from FDA or EMA reviewers regarding peak identity confirmation [2].

Metabolite Pathway Investigation: Differentiating Pentifylline versus Pentoxifylline Metabolic Routes

In drug metabolism research, 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione serves as a marker compound for studying pentifylline metabolism, as distinct from the well-characterized pentoxifylline metabolic pathway leading to Metabolite I (Lisofylline) and Metabolite V [1]. The weak xanthine oxidase inhibitory activity (IC50 180 µM) [2] indicates minimal pharmacological interference in enzyme-based assays, making this compound suitable as a negative control or tracer in metabolic stability experiments where the analytical signal must not be confounded by target engagement. This application is particularly relevant for laboratories investigating species-specific differences in methylxanthine metabolism or developing multi-analyte LC-MS/MS methods for simultaneous quantification of pentoxifylline, pentifylline, and their respective metabolites.

Quote Request

Request a Quote for 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.